molecular formula C12H16O4 B1328224 4-(2-Isopropoxyethoxy)benzoic acid CAS No. 246853-87-2

4-(2-Isopropoxyethoxy)benzoic acid

Cat. No.: B1328224
CAS No.: 246853-87-2
M. Wt: 224.25 g/mol
InChI Key: HGIXZCBBVHOKHZ-UHFFFAOYSA-N
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Description

Significance of the Benzoic Acid Scaffold in Contemporary Chemical and Biological Research

The benzoic acid scaffold, a simple aromatic carboxylic acid, is a fundamental building block in the synthesis of a multitude of organic compounds. wikipedia.org Its structural rigidity, combined with the reactive carboxyl group, makes it an ideal starting point for chemical modifications. In the pharmaceutical industry, the benzoic acid moiety is present in a wide range of drugs, including antifungals, and serves as a key intermediate in the synthesis of more complex medicinal compounds. byjus.comfishersci.ca The antimicrobial properties of benzoic acid and its salts are also utilized as preservatives in food and pharmaceutical formulations, ensuring product stability by preventing microbial contamination. wikipedia.org

Beyond its use in medicine, the benzoic acid scaffold is integral to the development of advanced materials. For instance, certain derivatives are investigated for their liquid crystal properties, which are crucial for display technologies. The ability of the carboxylic acid group to form strong hydrogen bonds can lead to self-assembly into ordered structures, a key principle in supramolecular chemistry and materials science. cadrek12.org The continuous exploration of benzoic acid derivatives in academic and industrial research underscores its enduring importance in modern science. cadrek12.org

Overview of Ether-Substituted Benzoic Acid Derivatives in Academic Inquiry

Ether-substituted benzoic acid derivatives are a significant subclass of compounds that have been the subject of extensive academic inquiry. The introduction of an ether linkage to the benzoic acid scaffold can modulate the molecule's physicochemical properties, such as its lipophilicity, solubility, and electronic characteristics. These modifications can, in turn, influence the biological activity and material properties of the resulting compound.

The synthesis of these derivatives is often achieved through well-established organic reactions. The Williamson ether synthesis is a classic and versatile method for preparing ethers, including those of benzoic acid. wikipedia.org This reaction typically involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. wikipedia.org In the context of ether-substituted benzoic acids, this could involve the reaction of a hydroxybenzoic acid with an alkyl halide in the presence of a base. researchgate.netderpharmachemica.comfrancis-press.com For example, 4-hydroxybenzoic acid can be alkylated to form 4-alkoxybenzoic acids. derpharmachemica.comnih.gov The choice of the alkylating agent allows for the introduction of a wide variety of ether side chains, leading to a diverse library of compounds for further investigation.

A Focused Look at 4-(2-Isopropoxyethoxy)benzoic acid

The chemical compound this compound is an example of an ether-substituted benzoic acid derivative. While specific research dedicated exclusively to this molecule is not abundant in publicly available literature, its structure suggests potential applications and synthetic pathways based on related compounds.

Chemical and Physical Properties

The properties of this compound, as computed and reported in chemical databases, provide foundational information for its scientific profile.

Table 1: Computed Properties of this compound
PropertyValue
Molecular FormulaC₁₂H₁₆O₄
Molecular Weight224.25 g/mol
IUPAC NameThis compound
CAS Number89592-51-8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5

Synthesis of this compound

A plausible synthetic route for this compound can be inferred from standard organic chemistry transformations. One common approach would be a two-step process starting from 4-hydroxybenzoic acid or its corresponding ester.

Etherification: The first step would likely be a Williamson ether synthesis. The phenolic hydroxyl group of a 4-hydroxybenzoate (B8730719) ester, such as methyl 4-hydroxybenzoate, would be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide. This nucleophilic phenoxide would then be reacted with 2-chloroethyl isopropyl ether to form the ether linkage. The ester group serves as a protecting group for the carboxylic acid during this step.

Hydrolysis: The final step would involve the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with a strong acid, like hydrochloric acid, to precipitate the final product, this compound.

Alternatively, the synthesis could start from 4-hydroxybenzyl alcohol. The etherification of the phenolic hydroxyl group would be performed first, followed by the oxidation of the benzyl (B1604629) alcohol group to a carboxylic acid. researchgate.netvedantu.comlibretexts.orgmdpi.com Strong oxidizing agents like potassium permanganate (B83412) or chromic acid are commonly used for this transformation. vedantu.comyoutube.com

Research Findings and Potential Applications

While direct research on this compound is limited, its structural relationship to intermediates in the synthesis of pharmaceuticals suggests its potential importance. A closely related compound, 4-[(2-isopropoxyethoxy)methyl]phenol, is a known key intermediate in the synthesis of the beta-blocker drug bisoprolol. google.comgoogleapis.com This suggests that this compound could be explored as a potential intermediate or a related compound in the development of new pharmaceuticals. The ether and carboxylic acid functional groups offer sites for further chemical modification, making it a potentially versatile building block in medicinal chemistry.

Table of Chemical Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-propan-2-yloxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-9(2)15-7-8-16-11-5-3-10(4-6-11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIXZCBBVHOKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Analysis of Benzoic Acid Derivatives with Ether Substituents

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR studies on benzoic acid derivatives have revealed significant correlations between specific molecular descriptors and their biological activities. These descriptors, which quantify various aspects of a molecule's physicochemical properties, are crucial for predicting the efficacy of new, unsynthesized compounds.

For instance, in the context of antimicrobial activity, QSAR models have been developed for p-hydroxy benzoic acid derivatives. nih.gov These models indicated that the antimicrobial activity was governed by several key descriptors:

Valence first order molecular connectivity index (¹χv): This descriptor relates to the topology and electronic structure of the molecule.

Kier's alpha first order shape index (κα1) and Kier's first order shape index (κ1): These indices describe the shape and size of the molecule.

Balaban topological index (J): This descriptor provides information about the branching and connectivity of the molecule. nih.gov

Similarly, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid synthesis, have highlighted the importance of hydrophobicity, molar refractivity, and aromaticity. nih.gov An increase in these parameters was found to be conducive to inhibitory activity. nih.gov The presence of an -OH group on the nucleus also enhanced activity, while the presence of heteroatoms like N, O, or S at certain positions decreased it. nih.gov

A 2D QSAR model for benzoyl amino benzoic acid derivatives as FabH inhibitors further emphasized the significance of lipophilic parameters in their inhibitory potential. dergipark.org.tr The statistical validation of these models, through measures like the cross-validated correlation coefficient (q²) and the correlation coefficient (r²), confirms their reliability and predictive power. dergipark.org.tr

Descriptor CategorySpecific DescriptorInfluence on Biological ActivityReference
Topological Valence first order molecular connectivity index (¹χv)Governs antimicrobial activity nih.gov
Balaban topological index (J)Governs antimicrobial activity nih.gov
Shape Kier's alpha first order shape index (κα1)Governs antimicrobial activity nih.gov
Kier's first order shape index (κ1)Governs antimicrobial activity nih.gov
Physicochemical HydrophobicityIncreased hydrophobicity enhances FabH inhibition nih.gov
Molar RefractivityIncreased molar refractivity enhances FabH inhibition nih.gov
AromaticityIncreased aromaticity enhances FabH inhibition nih.gov
LipophilicitySignificant for FabH inhibitory potential dergipark.org.tr

Ligand-Target Interactions and Binding Mode Analysis through Molecular Simulations

Molecular simulations, including docking and molecular dynamics, provide invaluable insights into how ligands like 4-(2-Isopropoxyethoxy)benzoic acid interact with their biological targets at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. In silico studies have investigated the potential of benzoic acid derivatives as inhibitors of various viral and human proteases.

In the context of SARS-CoV-2, the main protease (Mpro or 3C-like proteinase) is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. nih.govnih.gov Molecular docking studies have been conducted on a range of benzoic acid derivatives to evaluate their binding affinity and interactions within the active site of SARS-CoV-2 Mpro. nih.govnih.govscispace.comresearchgate.net These studies often compare the docking scores and binding modes of the test compounds to a known inhibitor, such as boceprevir. nih.govmdpi.com The active site of the protease features a characteristic CYS145-HIS41 dyad, and the binding of ligands is often stabilized by hydrogen bonds with key amino acid residues like GLU166, HIS41, ASN142, GLY143, and HIS163. mdpi.com For example, 2,5-dihydroxybenzoic acid (gentisic acid) was identified as a promising candidate based on its docking score. nih.gov

Docking studies have also been employed to investigate the interaction of benzoic acid derivatives with other proteases like trans-sialidase from Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.com In these studies, the carboxylate group of the benzoic acid derivatives was predicted to form strong interactions with an arginine triad (B1167595) (residues 35, 245, and 314) in the active site, mimicking the binding of natural substrates. mdpi.com

Target ReceptorKey Interacting ResiduesInvestigated Benzoic Acid DerivativesFindingsReference
SARS-CoV-2 Main Protease (Mpro) CYS145, HIS41, GLU166, ASN142, GLY143, HIS163Various benzoic acid derivatives2,5-dihydroxybenzoic acid showed promising binding affinity. nih.govmdpi.com
Trypanosoma cruzi trans-sialidase Arginine triad (35, 245, 314), GLU230, GLN195, ASP96Benzoic acid derivatives designed to mimic sialic acidCarboxylate moiety of benzoic acid derivatives forms strong interactions with the arginine triad. mdpi.com

The binding of a ligand to a protein is not a static event but a dynamic process involving conformational changes in both molecules. nih.govnih.gov These conformational dynamics play a critical role in the thermodynamics of binding, particularly the conformational entropy. nih.gov

NMR relaxation experiments have shown that the conformational entropy can significantly contribute to the binding affinity, sometimes on a scale comparable to the binding enthalpy. nih.gov Upon ligand binding, the conformational entropy of the protein can either increase or decrease, favorably or unfavorably contributing to the binding free energy. nih.gov Studies on the PDZ domain, a common protein-protein interaction module, have revealed that fast (picosecond to nanosecond) motions contribute to the entropy of binding, while slower (microsecond to millisecond) motions can be related to binding specificity. nih.gov

The binding of a ligand can induce conformational changes in the receptor, a phenomenon known as "induced fit." These changes can be crucial for achieving a high-affinity interaction. For example, the binding of inhibitors to viral surface glycoproteins like hemagglutinin (influenza) or the spike protein (coronaviruses) can trigger conformational changes that prevent the fusion of the viral and host cell membranes, thereby inhibiting viral entry. mdpi.com

SAR Exploration in Specific Therapeutic Contexts

The structure-activity relationships of benzoic acid derivatives with ether substituents have been explored in various therapeutic areas, with a notable focus on their antioxidant properties.

The antioxidant activity of phenolic compounds, including benzoic acid derivatives, is closely linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The nature and position of substituents on the aromatic ring significantly modulate this capacity.

Studies have shown that the presence of electron-donating groups, such as alkoxy (ether) groups, is beneficial for the antioxidant activity of benzoic acid derivatives. rsc.org This is because these groups can stabilize the resulting phenoxyl radical through resonance. Research comparing different substitutions has provided several key insights:

An ethoxy group at the ortho-position can be more effective than a methoxy (B1213986) group at the same position. rsc.org

Substituents at the ortho-position generally have a more positive effect on antioxidant activity compared to those at the para-position. rsc.orgrsc.org In some cases, para-substitution can even hinder antioxidant activity. rsc.org

The presence of multiple substituents on the benzene (B151609) ring is often better than a single substituent for enhancing antioxidant activity. rsc.org

Dihydroxybenzoic acids that are electron-donating exhibit antioxidant activity, indicating that the number of hydroxyl groups alone is not the sole determinant of antioxidant capacity. wiserpub.com

In a comparative study, cinnamic acid derivatives were found to be more efficient antioxidants than their corresponding benzoic acid counterparts, both in quenching peroxyl radicals and in preventing the oxidation of low-density lipoproteins (LDL). nih.gov Within the benzoic acid series, the antioxidant activity generally increased with the electron-donating ability of the substituents. nih.gov

Substituent FeatureInfluence on Antioxidant ActivityReference
Electron-donating groups (e.g., alkoxy) Generally enhances antioxidant activity rsc.org
Ortho-substitution More effective than para-substitution rsc.orgrsc.org
Para-substitution Can hinder antioxidant activity rsc.org
Multiple substituents Often more effective than a single substituent rsc.org
Ethoxy vs. Methoxy (at ortho-position) Ethoxy can be more effective than methoxy rsc.org

Investigation of Biological Mechanisms and Pharmacological Profiles of Benzoic Acid Derivatives

Modulation of Cellular Proteostasis and Degradation Pathways

Cellular proteostasis, or protein homeostasis, is critical for cell survival and is maintained by complex regulatory networks, including the Ubiquitin-Proteasome Pathway (UPP) and the Autophagy-Lysosome Pathway (ALP). nih.govnih.govnih.gov These pathways are responsible for the degradation of misfolded or damaged proteins and are key targets in drug development.

Regulation of the Ubiquitin-Proteasome Pathway (UPP)

The UPP is a major pathway for selective protein degradation. nih.gov It involves the tagging of substrate proteins with ubiquitin, which targets them for destruction by the proteasome. Inhibition of this pathway is a strategy used in cancer therapy. nih.gov A thorough search of scientific databases yielded no studies specifically investigating the effects of 4-(2-Isopropoxyethoxy)benzoic acid on the regulation of the UPP.

Activation of the Autophagy-Lysosome Pathway (ALP)

The ALP is another crucial degradation system that engulfs and breaks down cellular components within lysosomes. nih.govnih.gov This process is vital for cellular recycling and response to stress, such as nitrogen starvation. nih.govresearchgate.net Research on some benzoic acid compounds has shown they can specifically inhibit macroautophagy in yeast. nih.govresearchgate.net However, there is no available data to suggest that this compound activates or otherwise modulates the ALP.

Mechanisms of Action in Antimicrobial and Antiviral Contexts

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are often used as food preservatives. researchgate.netdrugbank.com Their mechanisms of action can be diverse, ranging from disrupting cell membranes to inhibiting essential enzymes. nih.govnih.gov

Alterations in Microbial Cell Membrane Integrity and Permeability

One of the proposed antimicrobial mechanisms for benzoic acid compounds involves the disruption of microbial cell membrane integrity. nih.gov This can lead to increased permeability, leakage of cellular contents, and ultimately, cell death. nih.govresearchgate.net Studies on other benzoic acid derivatives have demonstrated these effects on various microorganisms. nih.govresearchgate.net Nevertheless, specific research detailing how this compound affects microbial cell membranes is currently unavailable.

Inhibition of Key Microbial or Viral Enzymes (e.g., Neuraminidase, SARS-CoV-2 Main Protease)

Targeting essential viral or microbial enzymes is a key strategy in developing antimicrobial and antiviral drugs. Neuraminidase is a crucial enzyme for the influenza virus, and its inhibition can prevent viral release from infected cells. nih.govnih.gov Similarly, the main protease (Mpro or 3CLpro) of SARS-CoV-2 is essential for viral replication, making it a prime target for antiviral therapies. nih.govnih.govresearchgate.netmdpi.com While other benzoic acid derivatives have been investigated as potential inhibitors of these enzymes nih.govnih.gov, no such studies have been published for this compound.

Antioxidant and Anti-inflammatory Properties: Mechanistic Insights

The therapeutic potential of benzoic acid derivatives is significantly linked to their antioxidant and anti-inflammatory capacities. These properties are rooted in their chemical structure, which allows them to interfere with key pathological processes such as oxidative stress and inflammatory cascades. Understanding the specific mechanisms through which these compounds operate is crucial for evaluating their pharmacological profile.

Radical Scavenging Pathways (e.g., Hydrogen Atom Transfer, Sequential Electron Transfer Proton Transfer, Sequential Proton Loss Electron Transfer)

The antioxidant activity of phenolic compounds, including derivatives of benzoic acid, is primarily attributed to their ability to neutralize dangerous free radicals. preprints.org This radical scavenging activity can proceed through several distinct mechanistic pathways, with the preferred route often depending on the chemical environment, such as the solvent's polarity. preprints.org For benzoic acid derivatives, three primary mechanisms are considered: Hydrogen Atom Transfer (HAT), Sequential Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton-Loss Electron-Transfer (SPLET). preprints.org

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching its reactivity. This is a one-step process. Theoretical studies on various benzoic acid derivatives suggest that the HAT pathway is generally the most favored mechanism in the gas phase or non-polar environments. preprints.org The reactivity of the hydroxyl (-OH) groups on the benzoic acid structure is central to this process. preprints.org The key to this antioxidant action is the reduction of ortho-quinone moieties through a reaction with hydroperoxyl radicals (HOO•) via a HAT mechanism. nih.gov

Sequential Electron Transfer-Proton Transfer (SET-PT): The SET-PT mechanism is a two-step process. First, the antioxidant donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. preprints.orgnih.gov The efficiency of this pathway is related to the compound's ionization potential (IP) and proton dissociation enthalpy (PDE); lower values for these parameters indicate a greater antioxidant activity via this route. preprints.org Kinetic studies on related systems have allowed for the resolution of these independent electron and proton transfer steps, confirming the stepwise nature of the ET-PT mechanism in certain conditions. nih.govprinceton.edu

Sequential Proton Loss Electron Transfer (SPLET): The SPLET mechanism also involves two steps, but in the reverse order of SET-PT. The antioxidant molecule first loses a proton (deprotonation), forming an anion. Subsequently, this anion transfers an electron to the free radical, neutralizing it. preprints.orgnih.gov This pathway is particularly relevant in polar solvents like water and methanol, where it is often the most thermodynamically favored route for phenolic antioxidants. preprints.orgnih.gov Studies on flavonoids, which share phenolic features, show that in aqueous solutions, the deprotonated forms exhibit a high tendency to engage in the SPLET mechanism. nih.gov

Table 1: Comparison of Radical Scavenging Mechanisms for Phenolic Antioxidants

MechanismDescriptionPreferred EnvironmentKey Parameters
Hydrogen Atom Transfer (HAT) A one-step process involving the direct donation of a hydrogen atom to a free radical. preprints.orgGas phase, non-polar solvents. preprints.orgBond Dissociation Enthalpy (BDE)
Sequential Electron Transfer-Proton Transfer (SET-PT) A two-step process beginning with electron transfer, followed by proton transfer. nih.govCan occur in various environments.Ionization Potential (IP), Proton Dissociation Enthalpy (PDE). preprints.org
Sequential Proton-Loss Electron-Transfer (SPLET) A two-step process beginning with the loss of a proton, followed by electron transfer from the resulting anion. nih.govPolar solvents (e.g., water, methanol). preprints.orgProton Affinity (PA), Electron Transfer Enthalpy (ETE). nih.gov

Anti-inflammatory Cascade Modulation

Benzoic acid derivatives are recognized for their ability to modulate inflammatory processes. mdpi.com The mechanism often involves the inhibition of key enzymes in the inflammatory cascade and the regulation of pro-inflammatory signaling pathways. nih.govnih.gov

A primary target for many anti-inflammatory benzoic and salicylic (B10762653) acids is the cyclooxygenase (COX) enzyme, particularly its inducible isoform, COX-2. nih.govnih.gov COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov By inhibiting COX-2, these compounds can effectively block the production of prostaglandins. nih.gov Some derivatives, such as triflusal (B1683033) and its metabolite, have been shown to not only inhibit COX-2 activity but also to block the expression of the COX-2 enzyme itself, preventing the resumption of prostaglandin (B15479496) synthesis. nih.gov This action is often linked to the modulation of transcription factors like NF-κB, which control the expression of many pro-inflammatory genes. nih.govmdpi.com

Other Observed Biological Effects and Associated Mechanisms

Beyond their antioxidant and anti-inflammatory roles, certain benzoic acid derivatives have been investigated for other specific biological activities, revealing interactions with complex biological systems.

Anti-sickling Activity and Interactions with Hemoglobin

Several benzoic acid derivatives have been identified as possessing anti-sickling properties, which are of significant interest in the management of sickle cell disease (SCD). researchgate.netnih.gov SCD is characterized by the polymerization of deoxygenated sickle hemoglobin (HbS), which causes red blood cells to deform into a rigid, sickle shape. nih.govfrontiersin.org

The primary mechanism for many anti-sickling agents is the pharmacological stabilization of the oxygenated (R-state) conformation of hemoglobin. nih.govmdpi.com This stabilization increases the oxygen affinity of HbS, which in turn delays the polymerization process that occurs upon deoxygenation. nih.govfrontiersin.org Some agents achieve this by binding specifically to the N-terminal alpha-subunit of hemoglobin, while others may interact with residues like βCys93. nih.govfrontiersin.orgmdpi.com By preventing or delaying HbS polymerization, these compounds inhibit the sickling of red blood cells. mdpi.com Research on compounds like 3,5-dimethoxy-4-hydroxy benzoic acid indicates that they can significantly inhibit HbS polymerization, likely through direct interaction with the hemoglobin molecules. nih.gov Mathematical models have also been used to predict the anti-sickling potential of various benzoic acid derivatives. researchgate.net

Table 2: Mechanisms of Anti-Sickling Agents Targeting Hemoglobin

MechanismDescriptionTarget Site ExampleOutcome
Stabilization of Oxygenated HbS (R-state) Increases the oxygen affinity of hemoglobin, making it less prone to deoxygenation and polymerization. nih.govmdpi.comN-terminal alpha-subunit, βCys93. nih.govfrontiersin.orgDelayed HbS polymerization, inhibition of red blood cell sickling. frontiersin.org
Direct Polymer Destabilization The compound binds directly to the surface of the HbS polymer, disrupting its stability. mdpi.comHbS polymer surface.Reduced polymer formation and sickling frequency. mdpi.com

Metabolic Flux Perturbations in Microbial Systems (e.g., Yeast Models)

Benzoic acid and its derivatives can act as stressors to microbial organisms like yeast, leading to significant changes in their metabolism. nih.govnih.gov In the context of food preservation, the ability of yeast to cope with benzoic acid is a critical area of study. nih.gov

When exposed to benzoic acid, yeast models such as Saccharomyces cerevisiae have been shown to undergo distinct metabolic perturbations. Studies using continuous-culture models have demonstrated that the addition of benzoate (B1203000) to a glucose-limited environment results in a decreased biomass yield and a significant increase in the specific oxygen uptake rate. nih.gov This suggests a shift in the metabolic flux, with a greater emphasis on respiration. nih.gov

Furthermore, yeast cells respond to benzoic acid stress by up-regulating the expression of specific genes. nih.gov A key player in this response is the multidrug transporter Tpo1, which is involved in conferring resistance to benzoic acid. nih.gov The expression of the TPO1 gene is strongly increased upon exposure to benzoic acid, an activation that is controlled by the transcription factors Gcn4 and Stp1. nih.gov These transcription factors are also involved in the cellular response to amino acid availability, indicating a complex interplay between benzoic acid stress and the control of nitrogenous compound concentrations within the cell. nih.gov Therefore, derivatives like this compound could potentially trigger similar metabolic flux perturbations and stress responses in susceptible microbial systems.

Advanced Computational Chemistry Approaches in the Study of Benzoic Acid Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivityresearchgate.net

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern computational chemistry for studying the electronic properties of molecules. niscpr.res.in These methods provide a framework for understanding chemical reactivity and molecular stability. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. banglajol.info For benzoic acid derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular geometries and predict various reactivity descriptors. banglajol.inforesearchgate.net

Key reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated by the energy of the Highest Occupied Molecular Orbital (HOMO), I ≈ -E(HOMO), according to Koopmans' theorem. nih.gov

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated by the energy of the Lowest Unoccupied Molecular Orbital (LUMO), A ≈ -E(LUMO). nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons towards itself.

These parameters are crucial for predicting how 4-(2-Isopropoxyethoxy)benzoic acid will behave in chemical reactions. Studies on similar benzoic acid derivatives show that these descriptors can effectively forecast the molecule's electrophilic or nucleophilic nature. researchgate.net

Table 1: Calculated Reactivity Descriptors for a Representative Benzoic Acid Derivative

Data illustrates typical values obtained for benzoic acid derivatives using DFT calculations. researchgate.netnih.govbanglajol.info Values are presented in electron volts (eV).

DescriptorCalculated Value (eV)Significance
Ionization Potential (I)~6.5 - 7.5Indicates the ease of donating an electron.
Electron Affinity (A)~1.5 - 2.5Indicates the ability to accept an electron.
Chemical Hardness (η)~2.0 - 3.0Measures kinetic stability and reactivity.
Electronegativity (χ)~4.0 - 5.0Predicts the tendency to attract electrons.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. researchgate.netnih.gov For benzoic acid derivatives, the HOMO is typically localized over the electron-rich phenyl ring, while the LUMO is often centered on the electron-withdrawing carboxylic acid group. This distribution indicates that the phenyl ring is the primary site for electrophilic attack, while the carboxyl group is susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for a Representative Benzoic Acid Derivative

Illustrative HOMO-LUMO energies and the resulting energy gap calculated via DFT. researchgate.netnih.gov Values are in electron volts (eV).

OrbitalEnergy (eV)
E(HOMO)-6.76
E(LUMO)-1.88
Energy Gap (ΔE)4.88

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactionsbohrium.com

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds in its ether linkage, MD simulations are invaluable for exploring its conformational landscape (conformational sampling). nih.gov By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations and understand the transitions between them.

Furthermore, MD simulations provide deep insights into intermolecular interactions. For benzoic acid derivatives, a key interaction is the formation of hydrogen-bonded dimers via their carboxylic acid groups. nih.gov MD studies can simulate these interactions in various environments, such as in a crystal lattice or in solution, helping to explain macroscopic properties like crystal morphology and solubility. bohrium.com For instance, simulations can reveal how additives might interact with specific crystal faces, thereby influencing crystal growth. bohrium.com

Theoretical Spectroscopy for Understanding Molecular Vibrations and Electronic Transitions (e.g., Raman Spectroscopy)uq.edu.au

Theoretical spectroscopy, performed using quantum chemical calculations, can predict the vibrational spectra (like IR and Raman) of a molecule. mdpi.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared directly with experimental results. nih.gov This comparison is crucial for assigning specific spectral peaks to the vibrations of particular functional groups within the molecule. mdpi.comias.ac.in

For this compound, theoretical Raman spectroscopy can help identify and assign characteristic vibrational modes, including:

C=O stretching of the carboxylic acid group, typically a strong band.

O-H stretching , often affected by hydrogen bonding. nih.gov

C-O-C stretching modes from the ether linkage.

Aromatic ring deformation and C-H stretching modes.

Discrepancies between calculated and experimental frequencies are common but can often be corrected using scaling factors, leading to excellent agreement. nih.gov This analysis confirms the molecular structure and provides details on intermolecular forces, such as the red shift observed in the O-H stretching frequency upon dimerization. nih.gov

Table 3: Representative Vibrational Frequencies for Benzoic Acid Derivatives

A comparison of theoretical (DFT/B3LYP) and experimental Raman vibrational frequencies (cm⁻¹) for key functional groups found in benzoic acid structures. nih.govmdpi.comias.ac.in

Vibrational ModeTypical Calculated Frequency (cm⁻¹)Typical Experimental Frequency (cm⁻¹)Assignment
O-H Stretch~3600 (monomer)~3000-3400 (dimer)Carboxylic acid O-H stretching, broad in dimer due to H-bonding.
C=O Stretch~1770~1680-1710Carboxylic acid carbonyl stretching.
C-C Ring Stretch~1600~1605Aromatic ring stretching vibration.
C-O Stretch~1310~1315Carboxylic acid C-O stretching.

Emerging Research Avenues and Future Perspectives

Design and Synthesis of Next-Generation Benzoic Acid Derivatives with Tuned Biological Specificity

The development of novel benzoic acid derivatives with precisely tailored biological activities is a significant area of contemporary research. nih.govsci-hub.senih.gov The core idea is to modify the structure of parent compounds like 4-(2-isopropoxyethoxy)benzoic acid to enhance their interaction with specific biological targets while minimizing off-target effects.

Researchers are actively designing and synthesizing new series of benzoic acid derivatives to act as inhibitors for various enzymes implicated in diseases. For instance, novel methylene-aminobenzoic acid and tetrahydroisoquinolynyl-benzoic acid derivatives have been designed and evaluated as multitarget inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are relevant to Alzheimer's disease. nih.govsci-hub.se In one study, specific substituted benzoic acid derivatives showed potent inhibition of these enzymes, with some compounds exhibiting inhibitory constants (KI values) in the nanomolar range. nih.gov

Another approach involves creating derivatives that target specific cellular phosphatases. A series of benzoic acid derivatives were recently developed as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), a key drug target for neurodegenerative diseases. nih.gov One of the most promising compounds from this series demonstrated significant neuroprotective activity in cellular models of glutamate-induced oxidative stress. nih.gov

The synthesis of these next-generation derivatives often involves multi-step chemical reactions. A common strategy is to start with a substituted benzoic acid and convert it to its corresponding acid chloride. This intermediate can then be reacted with various amines or other nucleophiles to introduce new functional groups, leading to a diverse library of compounds with potentially unique biological activities. preprints.org The careful selection of these appended groups is crucial for tuning the biological specificity of the final molecule.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Benzoic Acid Scaffolds

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of benzoic acid-based therapeutics is no exception. nih.govnih.govmednexus.orgmdpi.comijettjournal.org These computational tools are being employed to accelerate the identification of promising drug candidates, predict their biological activities, and optimize their properties. nih.govmdpi.com

While the direct application of AI to the this compound scaffold is not yet widely reported, the general principles and methodologies are highly applicable. By leveraging AI, researchers can explore a much broader range of structural modifications to this scaffold, potentially uncovering new therapeutic applications beyond its current use.

Exploration of Novel Therapeutic and Industrial Applications beyond Current Paradigms

Beyond its established role as a pharmaceutical intermediate, the benzoic acid scaffold and its derivatives are being explored for a wide range of new therapeutic and industrial applications. preprints.orgresearchgate.netjustlonghealth.comannexechem.combenthamscience.com

In the therapeutic arena, benzoic acid derivatives are being investigated for their potential as anticancer agents. preprints.orgresearchgate.netbenthamscience.com Several studies have shown that certain synthetic derivatives of benzoic acid exhibit significant anticancer activity against various human cancer cell lines. preprints.org For example, a novel gallic acid–stearylamine conjugate derived from a benzoic acid structure showed effective anticancer effects against a human squamous cancer cell line. preprints.org Other derivatives are being explored for the treatment of conditions like cutaneous T-cell lymphoma and colorectal cancer. preprints.org

The industrial applications of benzoic acid and its esters are also expanding. justlonghealth.comannexechem.combiosynth.comresearchgate.netthechemco.com They are used in the production of:

Plasticizers: Glycol benzoates, derived from benzoic acid, are increasingly used as plasticizers in adhesive formulations. thechemco.com

Resins and Coatings: Benzoic acid is a component in the manufacture of alkyd resins, which are essential in coatings and varnishes. annexechem.com

Corrosion Inhibitors: The ability of benzoic acid to prevent rust makes it a valuable additive in protective coatings.

Dye Carriers: It finds use in the textile industry as a dye carrier. justlonghealth.com

Fragrances and Flavorings: Many aromatic esters of benzoic acid have pleasant smells and are used in perfumes and as food additives. biosynth.com

The versatility of the benzoic acid structure, with its reactive carboxyl group and modifiable aromatic ring, makes it a valuable platform for developing new materials with tailored properties for a variety of industrial needs. annexechem.com

Sustainable and Green Chemistry Approaches in Derivative Synthesis

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of benzoic acid derivatives, aiming to reduce the environmental impact of chemical manufacturing. rsc.orgbrazilianjournals.com.brbrazilianjournals.com.brwjpmr.comnih.govresearchgate.net This involves the use of renewable feedstocks, less hazardous reagents, and more efficient reaction conditions.

One promising approach is the use of biomass-derived materials as starting points for benzoic acid synthesis. Lignin, a complex polymer found in plant cell walls, can be broken down to produce various benzoic acid derivatives, offering a sustainable alternative to petroleum-based feedstocks. rsc.org Researchers are developing "demand-oriented" strategies to convert these lignin-based building blocks into valuable active pharmaceutical ingredients. rsc.org

Solvent choice is another key aspect of green chemistry. The use of water as a reaction medium, as demonstrated in the Schotten-Baumann synthesis of quinazolinyl benzoate (B1203000) and N-4-imidazolphenylbenzamide, represents a significant improvement over traditional organic solvents. brazilianjournals.com.brbrazilianjournals.com.br Microwave-assisted synthesis is also being explored as an energy-efficient method for producing benzoic acid derivatives.

In the context of this compound, which is an intermediate for bisoprolol, greener synthetic routes are being investigated. For example, the use of solid acid catalysts that can be easily recovered and reused is being explored to replace traditional homogeneous catalysts that are difficult to separate from the reaction mixture. This not only simplifies the purification process but also reduces waste.

Furthermore, photocatalytic methods are being developed for the degradation of polystyrene waste to yield valuable chemicals like benzoic acid, presenting a novel approach to plastic upcycling. mdpi.com These green chemistry initiatives are crucial for ensuring the long-term sustainability of the chemical industry and minimizing its environmental footprint.

Q & A

Q. Which software tools are recommended for crystallographic refinement and publication-ready data visualization?

  • Methodological Answer : Use WinGX for integrating SHELX outputs (e.g., .res files) and generating CIFs. ORTEP-3 creates publication-quality thermal ellipsoid diagrams. For structural validation, check R-factors (<5%) and CCDC deposition standards. Reference IUCr guidelines for reporting bond angles/distances .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.